HDAC2 vs. HDAC6 Selectivity Profile
This compound demonstrates a clear selectivity window for HDAC2 inhibition over HDAC6. In a recombinant enzyme assay, it inhibited human HDAC2 with an IC50 of 205 nM, while showing minimal activity against HDAC6 (IC50 > 32,000 nM) [1]. This represents a >156-fold selectivity for HDAC2.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 205 nM (HDAC2); >32,000 nM (HDAC6) |
| Comparator Or Baseline | Same compound tested against a different isoform (HDAC6) |
| Quantified Difference | >156-fold selectivity for HDAC2 over HDAC6 |
| Conditions | Inhibition of recombinant human HDAC2 and HDAC6, assessed as a decrease in deacetylation of FLUOR DE LYS substrate. |
Why This Matters
This quantifiable isoform selectivity is crucial for researchers designing experiments to dissect the specific roles of Class I HDACs (HDAC2) versus Class IIb HDACs (HDAC6) without off-target confounding.
- [1] BindingDB. BDBM50525180 (tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate). Enzyme Inhibition Constant Data from BindingDB, 2024. View Source
